2-tert-Butyl-6-(1-phenylethyl)phenol

antioxidant mechanism tetralin oxidation structure–activity relationship

Researchers studying phenolic antioxidant SAR often face variability from commercial styrenated phenol blends and commodity antioxidants like BHT. 2-tert-Butyl-6-(1-phenylethyl)phenol (CAS 17959-02-3) is a structurally pure, single-molecular entity that eliminates blend inconsistency. Its unique combination of ortho tert-butyl and 1-phenylethyl substituents enables systematic probing of steric vs. hydrogen-atom-donation contributions to radical scavenging. Key advantages: (1) Defined molecular structure ensures batch-to-batch reproducibility for mechanistic studies. (2) XLogP3 of 5.5 surpasses BHT (5.3), enhancing solubility in polyolefins and mineral oils. (3) Serves as a reference probe in the Holčík et al. SAR framework for hindered phenol antioxidants. Standard pack sizes: 100 mg, 1 g, bulk custom. In stock for immediate global dispatch.

Molecular Formula C18H22O
Molecular Weight 254.4 g/mol
CAS No. 17959-02-3
Cat. No. B1653232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-6-(1-phenylethyl)phenol
CAS17959-02-3
Molecular FormulaC18H22O
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)(C)C)O
InChIInChI=1S/C18H22O/c1-13(14-9-6-5-7-10-14)15-11-8-12-16(17(15)19)18(2,3)4/h5-13,19H,1-4H3
InChIKeyXHDJMELISRBCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-6-(1-phenylethyl)phenol: Differentiated Hindered Phenol


2-tert-Butyl-6-(1-phenylethyl)phenol (CAS 17959-02-3, C18H22O, MW 254.4 g/mol) is a synthetic, mononuclear hindered phenol characterized by a tert-butyl group at the 2-position and a 1-phenylethyl substituent at the 6-position of the phenolic ring [1]. It belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), whose radical-scavenging activity is highly sensitive to the nature and position of ortho substituents [2]. Unlike commodity antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol) or commercial styrenated phenol mixtures (which are complex blends of mono-, di-, and tri-styrenated species), 2-tert-butyl-6-(1-phenylethyl)phenol is a single, well-defined molecular entity [3]. Critical note: High-strength, quantitative differential evidence directly comparing this exact compound to its closest analogs in standardized assays is severely limited in the publicly accessible literature; much of the differentiation rests on class-level structure–activity relationships and inferred substituent effects from closely related phenolic antioxidant series.

2-tert-Butyl-6-(1-phenylethyl)phenol vs. BHT & Styrenated Phenols


Phenolic antioxidant activity is exquisitely dependent on the steric and electronic properties of ortho substituents. The 1-phenylethyl group is a secondary benzylic substituent that differs fundamentally from the tertiary tert-butyl group in both steric bulk and the ability to donate a hydrogen atom from its α-C–H bond to regenerate the active phenol from the phenoxy radical [1]. Consequently, the antioxidant stoichiometry, radical-trapping rate, and performance in specific polymer matrices (e.g., tetralin as a hydrocarbon model or isotactic polypropylene) are expected to differ between 2-tert-butyl-6-(1-phenylethyl)phenol and compounds bearing two tert-butyl groups (e.g., BHT) or multiple 1-phenylethyl groups (e.g., commercial styrenated phenols) [2]. Generic substitution without experimental validation therefore risks under-performance or unexpected incompatibility in antioxidant-demanding applications.

2-tert-Butyl-6-(1-phenylethyl)phenol Differentiation Evidence


Antioxidant Activity in Initiated Tetralin Oxidation

In the 1977 study by Holčík et al., a series of mono- and disubstituted phenols bearing tert-butyl, 1-phenylethyl, and cyclohexyl groups were directly compared for their ability to inhibit the AIBN-initiated oxidation of tetralin at 65 °C [1]. The paper establishes that the antioxidative activity (measured as inhibition period or oxygen uptake rate) is not a simple function of the number of substituents but depends critically on the specific combination of groups occupying the ortho positions. While the full quantitative dataset is behind a paywall, the study's explicit comparison design confirms that 2-tert-butyl-6-(1-phenylethyl)phenol was evaluated alongside 2,6-di-tert-butylphenol, 2,6-bis(1-phenylethyl)phenol, and mixed analogs, providing a direct head-to-head framework for differentiation.

antioxidant mechanism tetralin oxidation structure–activity relationship

Stabilization Performance in Isotactic Polypropylene

Holčík, Čaučík, and Pospíšil (1978) extended their structure–activity investigation to isotactic polypropylene, comparing mononuclear phenols with tert-butyl, cyclohexyl, and 1-phenylethyl substituents for their antioxidant effectiveness in a solid polymer matrix [1]. This study is significant because antioxidant performance in polypropylene is governed not only by radical-scavenging kinetics but also by physical factors such as compatibility, volatility, and migration resistance, all of which are substituent-dependent. The inclusion of 1-phenylethyl-substituted phenols in this matrix-specific study provides a baseline for expecting differential behavior compared to fully tert-butylated analogs like BHT or 2,4,6-tri-tert-butylphenol.

polymer stabilization polypropylene thermal oxidative degradation

Lipophilicity Comparison (XLogP3-AA)

The computed octanol–water partition coefficient (XLogP3-AA) for 2-tert-butyl-6-(1-phenylethyl)phenol is 5.5, as reported in PubChem [1]. By comparison, 2,6-di-tert-butyl-4-methylphenol (BHT, CAS 128-37-0) has a computed XLogP3-AA of 5.3, while 2,6-di-tert-butylphenol (CAS 128-39-2) has an XLogP3-AA of 4.9 [2]. The higher lipophilicity of the target compound, arising from the additional phenyl ring in the 1-phenylethyl substituent, suggests increased partitioning into hydrophobic media (e.g., polyolefins, lipid bilayers) and reduced water solubility compared to all-tert-butyl analogs. This difference is relevant for applications where solubility, migration, or bioavailability profiles matter.

lipophilicity partition coefficient drug-like properties

2-tert-Butyl-6-(1-phenylethyl)phenol Application Scenarios


Hindered Phenol SAR Studies

Because 2-tert-butyl-6-(1-phenylethyl)phenol is a structurally pure, single-component hindered phenol that combines a tert-butyl and a 1-phenylethyl ortho substituent, it serves as a valuable probe molecule in systematic SAR investigations. The Holčík et al. (1977, 1978) studies [1] established a framework in which this compound can be directly compared to analogs with two tert-butyl groups, two 1-phenylethyl groups, or mixed cyclohexyl/tert-butyl combinations to isolate the contribution of the 1-phenylethyl moiety to antioxidant efficacy, radical stability, and polymer compatibility.

Phenoxy Radical Stability Model

The 1-phenylethyl group possesses an α-C–H bond capable of donating a hydrogen atom to the phenoxy radical, a mechanism distinct from that of the tert-butyl group [1]. This makes 2-tert-butyl-6-(1-phenylethyl)phenol a useful model for investigating the relative contributions of hydrogen-atom donation versus steric shielding in the overall antioxidant cycle, particularly in fundamental mechanistic studies of phenol-based chain-breaking antioxidants.

Polyolefin Formulations Requiring High Lipophilicity

With a computed XLogP3-AA of 5.5, exceeding that of BHT (5.3) and 2,6-di-tert-butylphenol (4.9) [2], 2-tert-butyl-6-(1-phenylethyl)phenol is expected to partition more favorably into highly non-polar environments such as polyolefin matrices, mineral oils, or lipid-rich systems. This property can be exploited in experimental formulations where enhanced solubility in the substrate or reduced leaching into aqueous phases is a design goal.

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